molecular formula C22H13F2N3 B6509098 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-36-6

6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509098
CAS No.: 901264-36-6
M. Wt: 357.4 g/mol
InChI Key: MJMLASBHGHYTLB-UHFFFAOYSA-N
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Description

6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by the presence of two fluorine atoms at positions 6 and 8, and two phenyl groups at positions 1 and 3 on the pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of Friedländer condensation, where pyrazolones are reacted with o-aminobenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazoloquinoline core.

    Substitution: The fluorine atoms and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazoloquinoline core.

Scientific Research Applications

6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.

    5,6,7,8-tetrachloroquinoline: Used in various synthetic applications.

    1,3-diphenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of pyrazoloquinolines.

Uniqueness

6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of both fluorine atoms and phenyl groups, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6,8-difluoro-1,3-diphenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-11-17-21(19(24)12-15)25-13-18-20(14-7-3-1-4-8-14)26-27(22(17)18)16-9-5-2-6-10-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMLASBHGHYTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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